Piperidine Core vs. Piperazine: Critical Impact on σ1R Affinity
A direct head-to-head comparison within the same study demonstrates that the presence of a piperidine core, a feature shared by the scaffold of 1-(3-Piperidinopropyl)piperazine, is a critical determinant for high sigma-1 receptor (σ1R) affinity. In contrast, replacing this core with a simple piperazine ring leads to a catastrophic loss in binding affinity. This data provides a quantitative basis for selecting piperidine-containing scaffolds like 1-(3-Piperidinopropyl)piperazine over simpler piperazine analogs for dual H3R/σ1R ligand design [1].
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) and hH3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Compound 5 (Piperidine-containing core): σ1R Ki = 3.64 nM, hH3R Ki = 7.70 nM |
| Comparator Or Baseline | Compound 4 (Piperazine-containing core): σ1R Ki = 1531 nM, hH3R Ki = 3.17 nM |
| Quantified Difference | σ1R affinity is 421-fold higher (3.64 nM vs. 1531 nM) for the piperidine-containing compound compared to the piperazine-containing analog. |
| Conditions | In vitro radioligand binding assay using cloned human receptors. |
Why This Matters
This data directly justifies the selection of a piperidine-containing building block over a piperazine-only analog when high σ1R affinity is a project goal, demonstrating a quantifiable advantage in target engagement.
- [1] Szczepańska, K., et al. (2022). Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties. ACS Chemical Neuroscience, 13(1), 1-15. View Source
